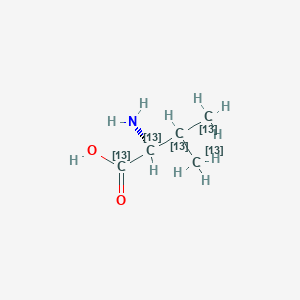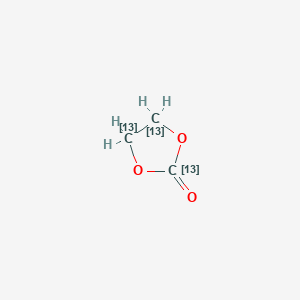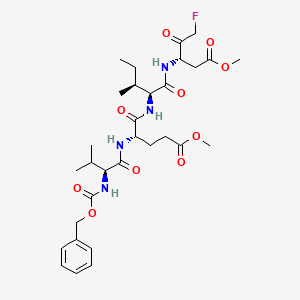
p-Hydroxymethylpenylacetamidometyl polystyrene (100-200 mesh, 0.7-1.3 mmol/g)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Hydroxymethylpenylacetamidometyl polystyrene (100-200 mesh, 0.7-1.3 mmol/g) is a functionalized polystyrene resin. This compound is characterized by the presence of hydroxymethyl and acetamidomethyl groups attached to the polystyrene backbone. It is commonly used in various chemical and biological applications due to its unique properties and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Hydroxymethylpenylacetamidometyl polystyrene typically involves the following steps:
Polymerization of Styrene: The initial step involves the polymerization of styrene monomers to form polystyrene. .
Functionalization: The polystyrene is then functionalized by introducing hydroxymethyl and acetamidomethyl groups. This can be done through post-polymerization modification techniques.
Industrial Production Methods
Industrial production of p-Hydroxymethylpenylacetamidometyl polystyrene involves large-scale polymerization reactors and functionalization processes. The polymerization is typically carried out in a controlled environment to ensure uniform particle size and distribution. The functionalization process may involve multiple steps, including bromination, nucleophilic substitution, and purification to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
p-Hydroxymethylpenylacetamidometyl polystyrene undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid groups.
Reduction: The acetamidomethyl groups can be reduced to form primary amines.
Substitution: The functional groups on the polystyrene backbone can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted polystyrene derivatives
Applications De Recherche Scientifique
p-Hydroxymethylpenylacetamidometyl polystyrene has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of p-Hydroxymethylpenylacetamidometyl polystyrene involves its functional groups interacting with target molecules. The hydroxymethyl groups can form hydrogen bonds, while the acetamidomethyl groups can participate in nucleophilic or electrophilic reactions. These interactions enable the compound to act as a solid support, catalyst, or carrier in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(4-hydroxystyrene): Similar in having hydroxyl groups but lacks the acetamidomethyl functionality.
Poly(4-acetoxystyrene): Contains acetoxy groups instead of hydroxymethyl and acetamidomethyl groups.
Poly(4-vinylbenzyl chloride): Contains chloromethyl groups that can be further functionalized.
Uniqueness
p-Hydroxymethylpenylacetamidometyl polystyrene is unique due to the presence of both hydroxymethyl and acetamidomethyl groups, which provide a combination of reactivity and functionality not found in other similar compounds. This makes it particularly useful in applications requiring specific interactions and reactivity .
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
2-[4-(hydroxymethyl)phenyl]-N-methylacetamide |
InChI |
InChI=1S/C10H13NO2/c1-11-10(13)6-8-2-4-9(7-12)5-3-8/h2-5,12H,6-7H2,1H3,(H,11,13) |
Clé InChI |
BDYDMRYPUIYCOY-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CC1=CC=C(C=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![propan-2-yl 3-[1-{[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-methoxyphenyl]amino}-3-(4-methoxyphenyl)-1,3-dioxopropan-2-yl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B12055110.png)








![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12055166.png)
